6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one, typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with appropriate reagents under controlled conditions . For instance, the alkylation reaction can be carried out using propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve green chemistry approaches, such as using green solvents and catalysts . These methods aim to minimize environmental impact while maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like acetone or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarin derivatives .
Scientific Research Applications
6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial properties.
4-hydroxy-6-methyl-2H-pyran-2-one: Investigated for its potential as an antioxidant.
Properties
Molecular Formula |
C23H24ClN3O4 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]chromen-2-one |
InChI |
InChI=1S/C23H24ClN3O4/c1-15-17-12-19(24)20(28)14-21(17)31-23(30)18(15)13-22(29)27-10-8-26(9-11-27)7-5-16-4-2-3-6-25-16/h2-4,6,12,14,28H,5,7-11,13H2,1H3 |
InChI Key |
MLQVSITWGBNCSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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